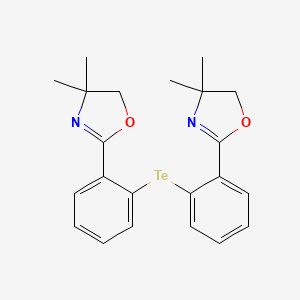
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is an organotellurium compound characterized by the presence of two oxazoline rings attached to a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl derivatives with tellurium reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of catalysts to facilitate the formation of the tellurium-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazoline rings can participate in substitution reactions, where the tellurium atom is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium.
Wissenschaftliche Forschungsanwendungen
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane involves its interaction with molecular targets through the tellurium center and oxazoline rings. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or biological interactions. The oxazoline rings provide additional sites for interaction, enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: A similar compound with oxazoline rings attached to a pyridine core.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Features oxazoline rings attached to an ethane backbone.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Contains oxazoline rings attached to a benzene ring.
Uniqueness
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of tellurium and oxazoline rings provides a versatile framework for various applications in scientific research.
Eigenschaften
Molekularformel |
C22H24N2O2Te |
|---|---|
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]tellanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
YMHNLAUFKDIPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Te]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)

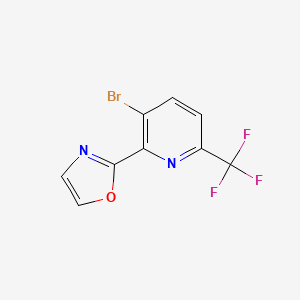
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
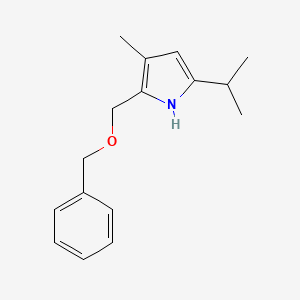




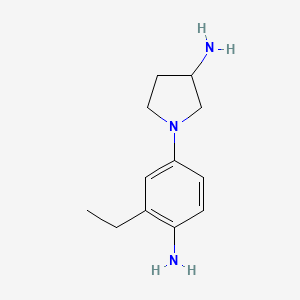
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
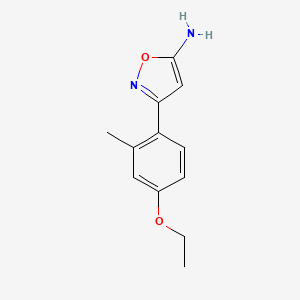
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)
